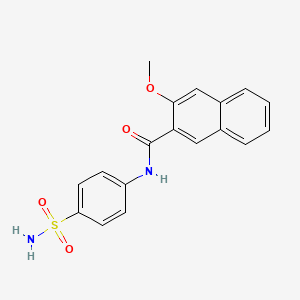

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-14-6-8-15(9-7-14)25(19,22)23/h2-11H,1H3,(H,20,21)(H2,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDSVJAOPMSGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. One common method involves the reaction of 3-methoxynaphthalene with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at room temperature. The yield of the reaction can be optimized by adjusting the reaction time and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, while reduction of a nitro group can produce 3-methoxy-N-(4-aminophenyl)naphthalene-2-carboxamide .

Scientific Research Applications

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

Antibacterial and Antimycobacterial Activity

- Compound 2a : Exhibited moderate antibacterial activity against Staphylococcus strains (MIC = 55 µmol/L), comparable to standard antibiotics .

Gaps in Data: No direct evidence of antibacterial activity for the target compound exists in the provided evidence.

Physicochemical Properties

Key Insight : The sulfamoyl group may improve aqueous solubility compared to purely hydrophobic analogs like azo derivatives .

Biological Activity

3-Methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a compound of increasing interest in biomedical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group and a sulfamoyl phenyl moiety. The structural formula can be represented as follows:

This structure is crucial for its biological interactions, influencing both its solubility and binding affinity to various biological targets.

The biological activity of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and progression. In particular, it has shown selective inhibition against CA IX, which is often overexpressed in cancer cells .

- Modulation of Signaling Pathways : By binding to receptors involved in cell proliferation and apoptosis, the compound can alter signaling pathways that lead to reduced tumor growth.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines through increased annexin V-FITC positivity, suggesting significant cytotoxic effects .

Anticancer Activity

Recent studies have evaluated the anticancer properties of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 6.0 | Enzyme inhibition |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 7.2 | Modulation of signaling pathways |

The compound exhibited significant cytotoxicity across these cell lines, with IC50 values indicating potent activity, especially against triple-negative breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. It demonstrated notable inhibition against various bacterial strains:

| Bacterial Strain | Inhibition Percentage (%) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 69.74 | 50 |

These results suggest that the compound may serve as a potential antimicrobial agent, inhibiting bacterial growth effectively at low concentrations .

Case Studies

- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide led to a significant increase in apoptotic cells compared to control groups, highlighting its potential as an effective therapeutic agent in breast cancer management .

- Antibacterial Efficacy : In another study focusing on bacterial infections, the compound was shown to significantly reduce biofilm formation in Klebsiella pneumoniae, indicating its dual role as both an antimicrobial and an anti-biofilm agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous naphthalene carboxamide derivatives are synthesized via condensation reactions. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅–MsOH) mixtures are effective for coupling aromatic acids with naphthalene backbones under controlled temperatures (60–80°C) . Post-reaction extraction with chloroform, followed by NaOH washing and recrystallization (e.g., ethanol), is standard for purification. Adjust substituent compatibility (e.g., sulfamoyl vs. azo groups) by optimizing stoichiometry and reaction time.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy (–OCH₃), sulfamoyl (–SO₂NH₂), and carboxamide (–CONH–) groups. Compare aromatic proton signals to analogous compounds (e.g., 3-hydroxy-N-(4-chlorophenyl)naphthalene-2-carboxamide ). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~370–380 g/mol). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete coupling or hydrolysis.

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Test solubility in DMSO (common for in vitro assays) and aqueous buffers (pH 4–9). Naphthalene derivatives often exhibit limited water solubility; use surfactants (e.g., Tween-80) or co-solvents (≤1% DMSO) for biological studies. Stability studies (25°C, 4°C, –20°C) under inert atmospheres (N₂) prevent oxidation of the sulfamoyl group. Monitor degradation via UV-Vis (λ ~250–300 nm) over 72 hours .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity assays (e.g., enzyme inhibition vs. cell viability) be resolved?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., protein binding, redox interference). Perform dose-response curves across multiple models (e.g., recombinant enzymes vs. primary cells). Use isothermal titration calorimetry (ITC) to validate direct binding interactions. Control for off-target effects via knockdown/knockout models (e.g., CRISPR-Cas9) or competitive inhibitors. Cross-reference with structural analogs (e.g., 3-hydroxy variants ) to isolate sulfamoyl group contributions .

Q. What in vitro and in vivo models are appropriate for assessing hepatotoxicity?

- Methodological Answer : Follow OECD guidelines and inclusion criteria from naphthalene derivative toxicology studies . For in vitro , use primary hepatocytes or HepG2 cells, monitoring CYP450 inhibition (e.g., CYP3A4) and mitochondrial membrane potential (JC-1 assay). In vivo , administer orally (10–100 mg/kg) to rodents, with endpoints including serum ALT/AST levels and histopathology (hepatic necrosis, inflammation). Compare to methylnaphthalene toxicokinetics .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of sulfamoyl-binding proteins (e.g., carbonic anhydrase IX). Optimize force fields for naphthalene π-π stacking and sulfonamide hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) . Compare to structurally related ligands (e.g., 5-(4-cyanophenyl)-3-isopropoxynaphthalene-2-carboxamide ) to refine scoring functions.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Optimize reaction parameters (temperature, catalyst loading) via design of experiments (DoE) .

- Use inline FTIR to monitor coupling efficiency in real time.

- Purify via preparative HPLC with orthogonal methods (e.g., reverse-phase followed by ion exchange).

- Reference CRDC guidelines for chemical engineering process control (e.g., RDF2050108) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer : Potential causes include assay conditions (pH, ionic strength) or compound aggregation. Conduct dynamic light scattering (DLS) to detect aggregates. Repeat assays with 1–2% bovine serum albumin (BSA) to reduce nonspecific binding. Normalize data using internal controls (e.g., staurosporine for kinase assays). Cross-validate with crystallography (if target structure available) to confirm binding mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.